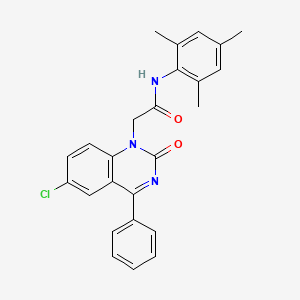
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have garnered attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- A quinazoline core , which consists of fused benzene and pyrimidine rings.
- A chloro substituent at the 6-position.
- An oxo group at the 2-position.
- An acetanilide moiety , which enhances its lipophilicity and potential interactions with biological targets.
Biological Activities
Research indicates that quinazoline derivatives exhibit various pharmacological effects. The specific compound under consideration has been associated with several activities:
-
Antimicrobial Activity
- Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli .
- The compound's unique structural features may enhance its antimicrobial efficacy compared to simpler analogs.
-
Anticancer Properties
- Quinazolines are recognized for their potential in cancer therapy. They may act by inhibiting specific signaling pathways involved in tumor growth and proliferation.
- Studies have reported that certain quinazoline derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that the compound could be evaluated for similar properties .
-
Anti-inflammatory Effects
- Some quinazoline derivatives have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.
The biological activity of This compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular functions.
| Enzyme Target | Activity |
|---|---|
| Cholinesterase | IC50 values indicate potential as a cholinesterase inhibitor |
| Squalene Synthase | Exhibits inhibition in liver cells |
Case Studies
Several studies have investigated the biological activities of quinazoline derivatives similar to the target compound:
- Antimicrobial Screening : A study evaluated various quinazoline derivatives against bacterial strains, revealing that some exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics .
- Cytotoxicity Assays : Research on related compounds showed promising results in inhibiting the growth of cancer cell lines, indicating potential therapeutic applications in oncology .
- Inflammation Models : In vivo studies demonstrated that certain quinazoline derivatives reduced inflammatory markers in animal models, supporting their use in treating inflammatory diseases.
特性
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-15-11-16(2)23(17(3)12-15)27-22(30)14-29-21-10-9-19(26)13-20(21)24(28-25(29)31)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFUPNIFWJINLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













